molecular formula C11H12N2O3 B14853177 N-(4,6-Diacetylpyridin-2-YL)acetamide

N-(4,6-Diacetylpyridin-2-YL)acetamide

Cat. No.: B14853177
M. Wt: 220.22 g/mol
InChI Key: UVMIDLKLENDVHR-UHFFFAOYSA-N
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Description

N-(4,6-Diacetylpyridin-2-YL)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a pyridine ring substituted with acetyl groups at the 4 and 6 positions and an acetamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diacetylpyridin-2-YL)acetamide typically involves the acylation of 2-amino-4,6-diacetylpyridine. One common method is the reaction of 2-amino-4,6-diacetylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diacetylpyridin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4,6-Diacetylpyridin-2-YL)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-Diacetylpyridin-2-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-Diacetylpyridin-2-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl groups and the pyridine ring play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylpyridin-2-YL)acetamide: Lacks one acetyl group compared to N-(4,6-Diacetylpyridin-2-YL)acetamide.

    N-(4,6-Dimethylpyridin-2-YL)acetamide: Has methyl groups instead of acetyl groups.

    N-(4,6-Diacetylpyridin-2-YL)amine: The acetamide group is replaced with an amine group.

Uniqueness

This compound is unique due to the presence of two acetyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(4,6-diacetylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-6(14)9-4-10(7(2)15)13-11(5-9)12-8(3)16/h4-5H,1-3H3,(H,12,13,16)

InChI Key

UVMIDLKLENDVHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)NC(=O)C)C(=O)C

Origin of Product

United States

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